1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as PAPP, is a chemical compound with significant interest in pharmacological research due to its interactions with serotonin receptors. This compound is classified as a N-arylpiperazine, which is a category of compounds characterized by the presence of a piperazine ring substituted with aromatic groups. PAPP has been studied for its potential applications in treating various neurological conditions due to its serotonergic activity.
PAPP can be sourced from various chemical suppliers and is documented in several scientific articles and patents. It falls under multiple classifications:
The synthesis of PAPP typically involves the following steps:
The synthesis can be performed using various methods, including:
For example, one method includes reducing a precursor compound in the presence of hydrogen and a palladium catalyst to yield PAPP .
PAPP has a complex molecular structure characterized by:
This structure contributes to its biological activity by influencing how it interacts with serotonin receptors.
PAPP undergoes several chemical reactions typical for piperazine derivatives:
These reactions are crucial for developing derivatives with enhanced efficacy or reduced side effects.
PAPP primarily acts as a serotonergic releasing agent, influencing serotonin receptor activity, particularly at the 5-HT1A receptor. Its mechanism involves:
Studies have shown that PAPP exhibits high affinity for these receptors, suggesting potential therapeutic benefits in treating anxiety and depression .
Relevant data indicates that PAPP's stability and reactivity are essential for its application in drug formulation .
PAPP has several scientific uses, particularly in pharmacology:
Furthermore, ongoing research aims to explore its role in developing novel antidepressants or anxiolytics based on its structural characteristics and biological activity .
Piperazine derivatives have been pivotal in neuropsychopharmacology since the mid-20th century, serving as foundational scaffolds for psychotropic agents. Early antipsychotics like trifluoperazine demonstrated the pharmacodynamic versatility of the piperazine core, which enabled precise modifications for receptor subtype selectivity. The integration of arylaminopiperazine motifs—exemplified by compounds such as 1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine—marked a significant evolution toward targeting serotonergic pathways. These modifications exploited the electronic effects of substituents (e.g., trifluoromethyl groups) to enhance blood-brain barrier permeability and 5-HT1A affinity [3] [8].
By the 1980s–1990s, molecules like PAPP (1-[2-(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine) emerged as tools for mapping serotonin receptors. Radiolabeled versions (e.g., iodinated PAPP derivatives) were synthesized to study receptor distribution, though initial autoradiography revealed limitations in specificity [4]. This era solidified piperazines as versatile scaffolds for CNS receptor probing, bridging classical antipsychotics and modern anxiolytics like buspirone [3] [5].
This compound (CAS 886843-56-7) features a piperazine core linking two aromatic rings: a 4-aminophenyl group at the N1 position and a 3-(trifluoromethyl)phenyl group at N4. The molecular formula is C₁₇H₁₈F₃N₃, with a molecular weight of 321.34 g/mol [1] [2]. Key structural attributes include:
Table 1: Molecular Properties of 1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Property | Value |
---|---|
CAS Number | 886843-56-7 |
Molecular Formula | C₁₇H₁₈F₃N₃ |
Molecular Weight | 321.34 g/mol |
SMILES | FC(C₁=CC(N₂CCN(C₃=CC=C(N)C=C₃)CC₂)=CC=C₁)(F)F |
Key Functional Groups | -CF₃, -NH₂, Piperazine ring |
Computational studies (DFT/B3LYP) of related arylpiperazines demonstrate that the -CF₃ group reduces frontier orbital energy gaps (ΔE= HOMO-LUMO), increasing reactivity toward electrophilic sites in the 5-HT1A binding pocket [6].
This ligand’s primary utility lies in its high affinity for 5-HT1A receptors (Kᵢ = 17.5–20 nM against [³H]-5-HT), enabling detailed receptor autoradiography [4]. Key research applications include:
Table 2: Affinity Profiles of Select Piperazine-Based 5-HT1A Ligands
Compound | Kᵢ (nM) for 5-HT1A | Key Structural Features |
---|---|---|
1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine | 20.0 | -NH₂, -CF₃, unsubstituted piperazine |
IPAPP (Iodinated analog) | 17.5 | 3-Iodo-4-aminophenyl group |
PAPP (1-[2-(4-Aminophenyl)ethyl]piperazine derivative) | 15.0 | Ethylenediamine spacer |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: